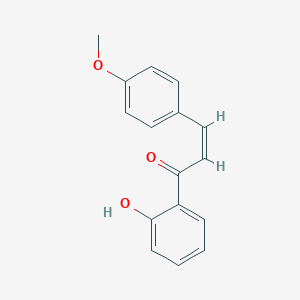

2'-Hydroxy-4-methoxychalcone

概要

説明

2’-Hydroxy-4-methoxychalcone is a compound with the molecular formula C16H14O3 . It is found in natural products like Dalbergia sissoo and Oxytropis falcata . The IUPAC name for this compound is (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Synthesis Analysis

The synthesis of 2’-Hydroxy-4-methoxychalcone involves the reaction of 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst . Another study mentions the use of 2′-hydroxydihydrochalcones as main precursors in flavonoid synthesis .Molecular Structure Analysis

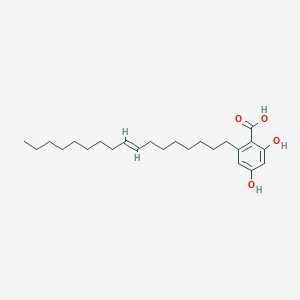

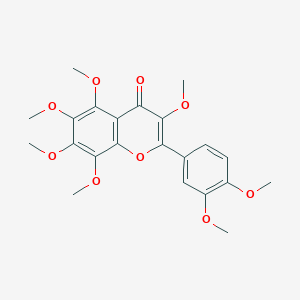

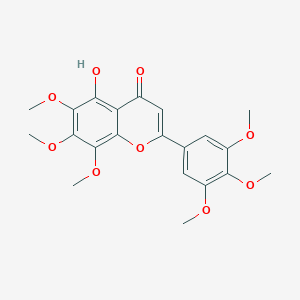

The molecular structure of 2’-Hydroxy-4-methoxychalcone consists of two nearly planar six-membered aromatic rings connected by a propanal chain . The InChIKey for this compound is NXBNYUSXDBHELA-DHZHZOJOSA-N .Chemical Reactions Analysis

The chemical reactions involving 2’-Hydroxy-4-methoxychalcone are complex and multifaceted. For instance, it has been found that as the number of methoxy substituents increases in the chalcone substrate, the rate and efficiency of transformation to dihydrochalcones decreased .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-4-methoxychalcone include a molecular weight of 254.28 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用

Synthesis of Flavones and Flavanones

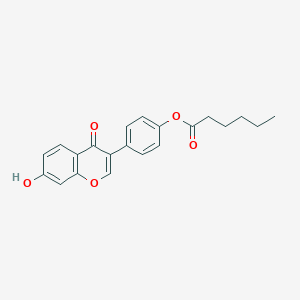

- Scientific Field: Organic Chemistry

- Application Summary: 2’-Hydroxy-4-methoxydihydrochalcone is used as an intermediate in the synthesis of flavones and flavanones via palladium (II)-catalyzed oxidative cyclization . These compounds are widely occurring natural flavonoids produced by various medicinal plants and their synthetic derivatives .

- Methods of Application: The synthesis involves intramolecular cyclization of 2’-hydroxychalcone intermediates, which are readily available through the condensation of 2’-hydroxy-acetophenones and corresponding aldehydes . The cyclization process requires specific conditions, and the resulting flavanones can be converted into flavones via further oxidation processes .

- Results or Outcomes: This method provides a variety of flavones and flavanones from 2’-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives . The process is highly atom-economic and offers transformative and compatible reaction conditions toward flavonoids .

Anti-angiogenic and Anti-tumor Activities

- Scientific Field: Pharmacology

- Application Summary: 2’-Hydroxy-4-methoxychalcone (HMC) has been found to have anti-angiogenic and anti-tumor activities . Angiogenesis is the process of generating new capillary blood vessels, and unregulated angiogenesis can result in different pathologies .

- Methods of Application: The anti-angiogenic and anti-tumor activities of HMC were evaluated both in vitro and in vivo . The compound was found to decrease angiogenesis in chick embryos in the chorioallantoic membrane assay and basic fibroblast growth factor (bFGF)-induced vessel formation in the mouse Matrigel plug assay .

- Results or Outcomes: HMC reduced the proliferation of calf pulmonary arterial endothelial cells and showed relatively weak gelatinase/collagenase inhibitory activity in vitro . When administered to mice implanted with murine Lewis lung carcinoma, HMC caused a significant inhibition of tumor volume by 27.2% . Treatment to ICR mice bearing sarcoma 180 caused a significant suppression in tumor weight by 33.7% .

Biomolecule-Ligand Complex Study

- Scientific Field: Biochemistry

- Application Summary: 2’-Hydroxy-4-methoxychalcone can be used in the study of biomolecule-ligand complexes .

- Methods of Application: This involves the use of the compound as a ligand to form complexes with various biomolecules. The properties and behavior of these complexes can then be studied .

- Results or Outcomes: The results of these studies can contribute to our understanding of the interactions between biomolecules and ligands, which is crucial in fields such as drug design .

Immunoglobulin-k Expression

- Scientific Field: Immunology

- Application Summary: 2’-Hydroxy-4-methoxychalcone has a role to play in the expression of immunoglobulin-k .

- Methods of Application: The exact methods of application are not specified in the source, but it likely involves the use of the compound in biological assays to study its effects on immunoglobulin-k expression .

- Results or Outcomes: The results of these studies can provide insights into the immune response and potentially lead to the development of new therapeutic strategies .

Laboratory Chemicals and Biocidal Product Use

- Scientific Field: Chemistry and Biotechnology

- Application Summary: 2’-Hydroxy-4-methoxychalcone can be used as a laboratory chemical and in the production of biocidal products .

- Methods of Application: The compound can be used in various chemical reactions and processes in the laboratory. In the context of biocidal products, it may be used as an active ingredient or as a precursor in the synthesis of such products .

- Results or Outcomes: The outcomes of these applications can vary widely depending on the specific reactions or processes involved .

Biomolecule-Ligand Complex Study

- Scientific Field: Biochemistry

- Application Summary: 2’-Hydroxy-4-methoxychalcone can be used in the study of biomolecule-ligand complexes .

- Methods of Application: This involves the use of the compound as a ligand to form complexes with various biomolecules. The properties and behavior of these complexes can then be studied .

- Results or Outcomes: The results of these studies can contribute to our understanding of the interactions between biomolecules and ligands, which is crucial in fields such as drug design .

Immunoglobulin-k Expression

- Scientific Field: Immunology

- Application Summary: 2’-Hydroxy-4-methoxychalcone has a role to play in the expression of immunoglobulin-k .

- Methods of Application: The exact methods of application are not specified in the source, but it likely involves the use of the compound in biological assays to study its effects on immunoglobulin-k expression .

- Results or Outcomes: The results of these studies can provide insights into the immune response and potentially lead to the development of new therapeutic strategies .

Laboratory Chemicals and Biocidal Product Use

- Scientific Field: Chemistry and Biotechnology

- Application Summary: 2’-Hydroxy-4-methoxychalcone can be used as a laboratory chemical and in the production of biocidal products .

- Methods of Application: The compound can be used in various chemical reactions and processes in the laboratory. In the context of biocidal products, it may be used as an active ingredient or as a precursor in the synthesis of such products .

- Results or Outcomes: The outcomes of these applications can vary widely depending on the specific reactions or processes involved .

Safety And Hazards

将来の方向性

Further studies are needed to elucidate the structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules of 2’-Hydroxy-4-methoxychalcone . In addition, there is potential for the production of food sweeteners through the highly effective, regiospecific hydrogenation of methoxychalcone .

特性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNYUSXDBHELA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345759 | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxy-4-methoxychalcone | |

CAS RN |

3327-24-0, 34000-29-8 | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。